2-(benzylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide
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Overview
Description
2-(benzylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylsulfanyl group, a methoxyphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide typically involves the following steps:
Formation of Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced by reacting benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylsulfanyl.
Nitration of Benzamide: The nitro group is introduced by nitrating benzamide using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The benzylsulfanyl intermediate is then coupled with the nitrated benzamide in the presence of a suitable base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of benzylsulfoxide or benzylsulfone derivatives.
Reduction: Formation of 2-(benzylsulfanyl)-N-(4-methoxyphenyl)-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The benzylsulfanyl group may play a role in binding to the target, while the nitro and methoxy groups can influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-N-(4-methoxyphenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
2-(benzylsulfanyl)-N-(4-methoxyphenyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
2-(benzylsulfanyl)-N-(4-methoxyphenyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
2-(benzylsulfanyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The combination of benzylsulfanyl, methoxyphenyl, and nitrobenzamide moieties also provides a unique set of chemical properties that can be exploited in different applications.
Properties
Molecular Formula |
C21H18N2O4S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(4-methoxyphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C21H18N2O4S/c1-27-18-10-7-16(8-11-18)22-21(24)19-12-9-17(23(25)26)13-20(19)28-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,24) |
InChI Key |
QUCWARIMEUWAEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])SCC3=CC=CC=C3 |
Origin of Product |
United States |
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